4-(N,N-dimethylsulfamoyl)-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
The compound contains several functional groups including a sulfamoyl group, an oxadiazole ring, and a benzyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a heterocyclic ring containing two nitrogen atoms and one oxygen atom. The sulfamoyl group would contribute to the polarity of the molecule, and the benzyl group would provide some degree of aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfamoyl group could make the compound polar and potentially soluble in water, while the benzyl group could contribute to its lipophilicity .Scientific Research Applications
Synthesis and Polymer Applications
New aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, demonstrating good thermal stability and solubility in certain solvents. These polyamides can be cast into thin, flexible films with significant tensile strengths and moduli, showing potential for material science applications (Sava et al., 2003).
Structural Characterization and Biological Studies
The crystal structure, Hirshfeld surfaces, and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been studied. These compounds show good antibacterial and potent antioxidant activities, indicating their relevance in pharmaceutical research and development (Karanth et al., 2019).
Anticancer Evaluation
A series of benzamides including the 1,3,4-oxadiazol moiety were designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. Some derivatives exhibited higher anticancer activities than the reference drug, suggesting their potential as therapeutic agents (Ravinaik et al., 2021).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[(4-ethylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-4-29-16-9-5-14(6-10-16)13-18-22-23-20(28-18)21-19(25)15-7-11-17(12-8-15)30(26,27)24(2)3/h5-12H,4,13H2,1-3H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFWATABXLLWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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